![molecular formula C6H7N5 B563232 1-méthyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine CAS No. 109205-39-2](/img/structure/B563232.png)

1-méthyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

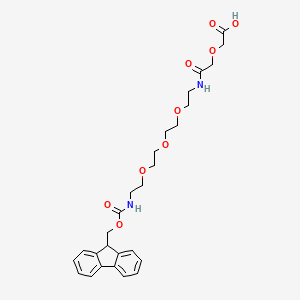

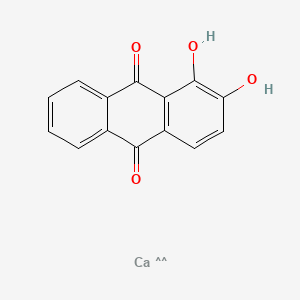

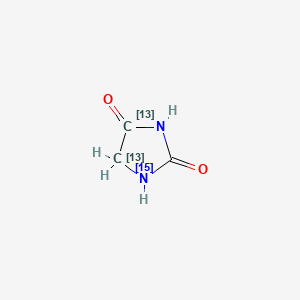

“1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine” is a chemical compound with the molecular formula C6H7N5 . It is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds that have been synthesized and evaluated for their anticancer activity .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves heating a solution of the precursor compound in formamide under reflux . The reaction mixture is then cooled, and the formed solid is filtered, washed with aqueous ethanol, dried, and recrystallized from ethanol .Molecular Structure Analysis

The molecular structure of “1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine” can be represented by the InChI string: InChI=1S/C6H7N5/c1-11-6-4 (2-10-11)5 (7)8-3-9-6/h2-3H,1H3, (H2,7,8,9) . The compound has a molecular weight of 149.15 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine” include a molecular weight of 149.15 g/mol . The compound’s InChI string is InChI=1S/C6H7N5/c1-11-6-4 (2-10-11)5 (7)8-3-9-6/h2-3H,1H3, (H2,7,8,9) .Mécanisme D'action

The exact mechanism of action of 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is not yet fully understood. However, studies have shown that 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine inhibits the activity of several enzymes, including cyclin-dependent kinases and glycogen synthase kinase-3β, which are involved in cell proliferation and apoptosis. 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has also been shown to inhibit the activation of nuclear factor-κB, a transcription factor that plays a key role in inflammation and immune response.

Biochemical and Physiological Effects:

1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the levels of oxidative stress markers. 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis.

Avantages Et Limitations Des Expériences En Laboratoire

1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical structure can be easily modified to improve its activity and selectivity. 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine also exhibits low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has some limitations, including its poor solubility in water and its instability in acidic conditions.

Orientations Futures

There are several future directions for the research on 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine. One area of interest is the development of 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine analogs with improved activity and selectivity. Another area of interest is the investigation of the potential therapeutic applications of 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine in the treatment of various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Further studies are also needed to elucidate the exact mechanism of action of 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine and its effects on different cellular pathways.

Conclusion:

In conclusion, 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is a promising compound with potential applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine as a therapeutic agent.

Méthodes De Synthèse

1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine can be synthesized by a variety of methods, including the reaction of 6-amino-1-methyluracil with ethyl acetoacetate and acetic anhydride, and the reaction of 6-amino-1-methyluracil with formamide and acetic anhydride. The former method is more commonly used due to its higher yield and simplicity.

Applications De Recherche Scientifique

Traitement du cancer

Le composé s'est avéré être un inhibiteur potentiel de CDK2, une protéine kinase qui joue un rôle crucial dans la régulation du cycle cellulaire . L'inhibition de CDK2 est une cible intéressante pour le traitement du cancer qui cible sélectivement les cellules tumorales . Le composé a montré des activités cytotoxiques supérieures contre les lignées cellulaires MCF-7 et HCT-116, et une activité modérée contre HepG-2 .

Activité anticancéreuse

Sur la base de découvertes antérieures, de nouveaux dérivés de 1H-pyrazolo[3,4-d]pyrimidine ont été synthétisés avec une activité anticancéreuse potentielle .

Inhibition du virus Zika

Le composé a été suggéré comme un motif de substitution prometteur construit sur l'échafaudage de la 7H-pyrrolo[2,3-d]pyrimidine pour des études SAR (Structure-Activité Relation) supplémentaires dans le développement d'inhibiteurs du virus Zika .

Méthodes de synthèse

Le composé fait partie de la famille des pyrazolo[3,4-d]pyrimidines, et diverses méthodes de synthèse de ces dérivés ont été rapportées . Ces méthodes sont systématisées en fonction de la méthode d'assemblage du système pyrazolopyridine, et leurs avantages et inconvénients sont pris en compte .

Analyse Biochimique

Biochemical Properties

1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has been found to interact with various enzymes and proteins . It has been identified as a novel inhibitor of CDK2, a key enzyme involved in cell cycle regulation . The compound exerts its effects by binding to the active site of CDK2, thereby inhibiting its activity .

Cellular Effects

The compound has been shown to have significant effects on various types of cells. It has been found to inhibit the growth of several cell lines, including MCF-7, HCT-116, and HepG-2 . It influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .

Molecular Mechanism

At the molecular level, 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine exerts its effects through binding interactions with biomolecules and changes in gene expression . It binds to the active site of CDK2 through essential hydrogen bonding with Leu83 . This binding interaction results in the inhibition of CDK2, leading to alterations in cell cycle progression .

Temporal Effects in Laboratory Settings

It has been observed that the compound has significant inhibitory activity against CDK2, with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively .

Propriétés

IUPAC Name |

1-methylpyrazolo[4,3-d]pyrimidin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c1-11-5-4(2-10-11)8-3-9-6(5)7/h2-3H,1H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQKKZBONXZYLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)N=CN=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

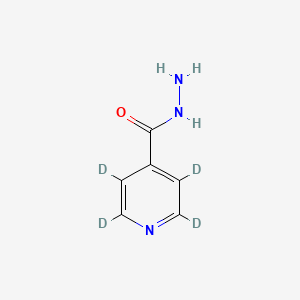

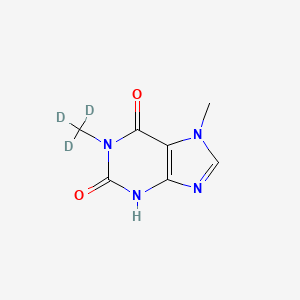

![2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran](/img/structure/B563152.png)